3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid is a complex organic compound that belongs to the class of anthraquinone derivatives. It is characterized by its unique structure, which includes a sulfonamide group and a propanoic acid moiety attached to a dioxoanthracene core. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid is classified as an anthraquinone derivative and an organosulfonic acid. Its structure features both acidic and sulfonamide functionalities, making it a candidate for various biochemical applications.
The synthesis of 3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid typically involves multi-step organic reactions. Key methods include:
Technical details regarding reaction conditions (e.g., temperature, solvents) and catalysts used are crucial for optimizing yields and purity .
The molecular formula for 3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid is . The compound features:
The average molecular weight is approximately 317.33 g/mol. The compound's structural representation can be visualized using chemical drawing software or databases like PubChem .
3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid can participate in various chemical reactions:
Technical details regarding reaction mechanisms and kinetics are essential for understanding its reactivity profile .
The mechanism of action for 3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid is primarily linked to its role as an enzyme inhibitor. For instance:
Relevant data regarding melting point, boiling point, and spectral properties (NMR, IR) can be obtained from chemical databases or literature .
3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid has potential applications in various scientific fields:
The exploration of this compound's properties continues to reveal insights into its utility in drug design and therapeutic applications .
The synthesis of 3-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid relies on strategic coupling between functionalized anthraquinone cores and propanoic acid precursors. A validated route begins with 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride (CAS 2381-23-9) as the key intermediate, commercially sourced or synthesized via Friedel-Crafts acylation of o-phthalic anhydride followed by sulfonation [7]. This sulfonyl chloride exhibits high electrophilicity due to the electron-withdrawing anthraquinone moiety, facilitating nucleophilic substitution. In optimized protocols, the sulfonyl chloride is reacted with 3-aminopropanoic acid (β-alanine) in anhydrous tetrahydrofuran (THF) at 0–5°C, using triethylamine as an acid scavenger. This minimizes hydrolysis byproducts and achieves yields >82% after recrystallization [2] [7].
Alternative pathways employ solid-phase synthesis for rapid derivatization: Sepharose-bound β-alanine derivatives are treated with the sulfonyl chloride, followed by cleavage to yield the target compound. This method enables high-throughput screening of analogues but suffers from lower scalability (∼65% yield) [2]. Microwave-assisted coupling at 80°C for 10 minutes enhances reaction efficiency (94% yield) by accelerating the sulfonamide bond formation without epimerization [2].
Table 1: Synthetic Routes to 3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic Acid
Method | Conditions | Yield | Purity |
---|---|---|---|
Solution-phase (THF) | 0°C, 12h, Et₃N | 82% | >98% |
Solid-phase | Sepharose-β-alanine, RT, 24h | 65% | 90% |
Microwave-assisted | DMF, 80°C, 10min, Et₃N | 94% | >99% |
The propanoic acid moiety serves as a critical handle for structural diversification to optimize physicochemical properties. Esterification with methanol or ethanol under Fischer-Speier conditions (H₂SO₄ catalyst, reflux) yields methyl/ethyl esters, enhancing cell membrane permeability. These esters act as prodrugs, hydrolyzing in physiological conditions to the active acid [3] [9]. Conversely, amide derivatives are synthesized via carbodiimide-mediated coupling with primary or secondary amines. For example, conjugation with N-methylpiperazine improves water solubility (logP reduced from 3.2 to 1.8) by introducing a basic nitrogen [5] [9].
Carboxyl group activation is achieved using N-hydroxysuccinimide (NHS) esters, enabling bioconjugation with carrier proteins or nanoparticles. Propionate-functionalized chitosan hydrogel nanoparticles exemplify this approach, where the NHS ester of the compound reacts with chitosan’s amino groups. This enhances oral bioavailability by facilitating mono-carboxylate transporter 1 (MCT1)-mediated uptake in intestinal cells [5]. Halogenation at the β-position of the propanoic chain (via Appel reaction) introduces steric bulk, influencing binding pocket interactions in target enzymes [3] [9].
Table 2: Propanoic Acid Derivatives and Key Properties
Derivative | Synthetic Method | logP | Aqueous Solubility (mg/mL) |
---|---|---|---|
Ethyl ester | Fischer esterification | 4.1 | 0.08 |
N-methylpiperazine amide | EDC/HOBt coupling | 1.8 | 12.5 |
NHS ester | DCC/NHS activation | 3.0 | 0.5 (hydrolysis-prone) |
β-chloro-propanoic variant | Cl₂, PCl₃ catalysis | 3.9 | 0.12 |
Bioactivity optimization centers on modifying the anthraquinone core and sulfonamide linker. Halogenation (Br or Cl) at the anthraquinone C1/C4 positions (using N-bromosuccinimide or SO₂Cl₂) increases electrophilicity, strengthening π-stacking in enzyme binding pockets like ADP sites. IC₅₀ values improve 3–5 fold (e.g., from 200 nM to 60 nM for liver pyruvate kinase inhibition) due to enhanced hydrophobic contacts [1] [10]. Hydroxylation at C2/C6 via ortho-directed lithiation (n-BuLi, −78°C) followed by borate oxidation introduces hydrogen-bonding donors, critical for competitive inhibition of oxidoreductases like lactoperoxidase (Ki = 0.49 µM) [10].
The sulfonamide nitrogen can be acylated with acetic anhydride or alkylated (iodoethane/K₂CO₃) to modulate electron density. N-acylation reduces the sulfonamide’s pKa, strengthening electrostatic interactions with basic residues in target proteins. Molecular dynamics simulations confirm that N-acetyl derivatives maintain stable hydrogen bonds (RMSD <1.5 Å over 100 ns) with lactoperoxidase’s His351 residue [10]. Linker elongation—replacing the propanoic acid with longer ω-carboxylic acids (e.g., 6-aminohexanoic acid)—enhances flexibility, improving accommodation in deep catalytic sites [1] [2].
Table 3: Structure-Activity Relationships of Anthraquinone Derivatives
Modification Site | Derivative | Target Enzyme | Bioactivity Enhancement |
---|---|---|---|
Anthraquinone C1/C4 | 4-Bromo | Liver pyruvate kinase | IC₅₀: 200 nM → 60 nM |
Anthraquinone C2 | 2-Hydroxy | Lactoperoxidase | Ki: 2.09 µM → 0.49 µM |
Sulfonamide nitrogen | N-Acetyl | Lactoperoxidase | Binding free energy: −7.11 kcal/mol |
Propanoic acid linker | 6-Aminohexanoic spacer | ATP-binding sites | ΔG binding: −9.3 kcal/mol |
Figure: Strategic Positions for Anthraquinone Functionalization
Anthraquinone Core: 4┌─────┐1 │ │ O═9═ C C ═10═O │ │ 3└─────┘2 Sulfonamide attached at C2 Propanoic acid attached to sulfonamide nitrogen
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5